molecular formula C16H13Cl2N3O2S B4774237 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B4774237
M. Wt: 382.3 g/mol
InChI Key: FEWUHQXXGVKIEH-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorobenzyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Introduction of the 3,4-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3,4-dichlorobenzyl chloride under basic conditions.

    Sulfonamide formation: The final step is the reaction of the substituted pyrazole with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound can be used as a tool to study enzyme inhibition and protein interactions.

    Industry: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide: shares structural similarities with other sulfonamides and pyrazole derivatives.

    Sulfonamides: These compounds are known for their antibacterial properties and are used in various therapeutic applications.

    Pyrazole derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S/c17-15-7-6-12(8-16(15)18)10-21-11-13(9-19-21)20-24(22,23)14-4-2-1-3-5-14/h1-9,11,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWUHQXXGVKIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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